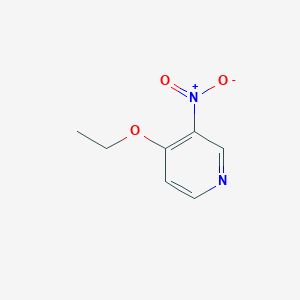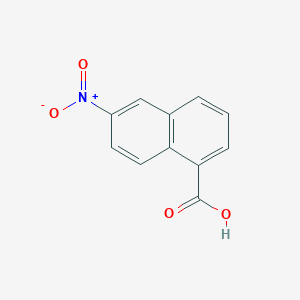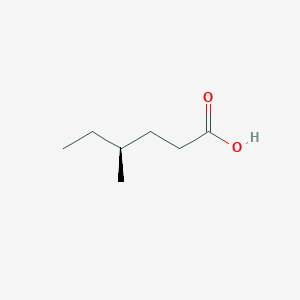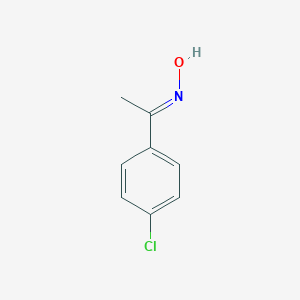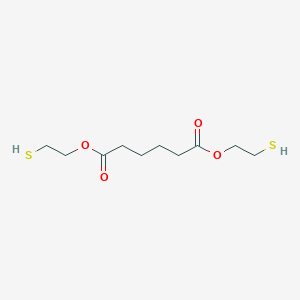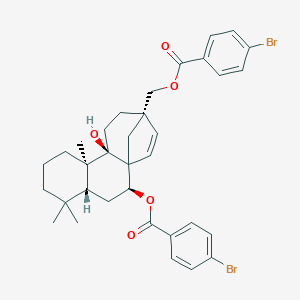
イソエリセネガレンセインE
概要
説明
Isoerysenegalensein E is a naturally occurring compound found in the plant species Erythrina lysistemon. It belongs to the class of prenylated isoflavones and exhibits significant biological activities, including anti-estrogenic and cytotoxic properties . This compound has garnered attention for its potential therapeutic applications, particularly in cancer research.
科学的研究の応用
Isoerysenegalensein E has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying the reactivity of prenylated isoflavones.
Biology: Isoerysenegalensein E is used to investigate its anti-estrogenic and cytotoxic effects on cancer cells, particularly HL-60 cells
Medicine: The compound’s potential as an anti-cancer agent is being explored, with studies showing its ability to induce apoptosis through the activation of the caspase-9/caspase-3 pathway
Industry: While not widely used industrially, Isoerysenegalensein E’s unique properties make it a candidate for developing new therapeutic agents.
作用機序
Target of Action
Isoerysenegalensein E is a natural product found in Erythrina lysistemon The primary targets of Isoerysenegalensein E are not explicitly mentioned in the available literature
Mode of Action
It has been reported to show significant cytotoxicity against hl-60 cells . It induces apoptosis in these cells through the activation of the caspase-9/caspase-3 pathway, which is triggered by mitochondrial dysfunction .
Biochemical Pathways
Given its cytotoxic effects and the induction of apoptosis in hl-60 cells, it can be inferred that it likely affects pathways related to cell survival and death, particularly those involving caspases and mitochondrial function .
Result of Action
Isoerysenegalensein E has been reported to induce apoptosis in HL-60 cells through the activation of the caspase-9/caspase-3 pathway, which is triggered by mitochondrial dysfunction . This suggests that the compound may have potential therapeutic applications in the treatment of diseases characterized by abnormal cell proliferation, such as cancer.
生化学分析
Biochemical Properties
Isoerysenegalensein E shows significant cytotoxicity against HL-60 cells . It induces apoptosis in these cells through the activation of the caspase-9/caspase-3 pathway . This process is triggered by mitochondrial dysfunction .
Cellular Effects
Isoerysenegalensein E has been shown to have anti-estrogenic activity comparable to that of 4-hydroxytamoxifen, a typical estrogen receptor antagonist . It influences cell function by inducing apoptosis in HL-60 cells .
Molecular Mechanism
The molecular mechanism of Isoerysenegalensein E involves the activation of the caspase-9/caspase-3 pathway, which leads to apoptosis in HL-60 cells . This process is triggered by mitochondrial dysfunction .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Isoerysenegalensein E involves several steps, starting from the extraction of the natural product from Erythrina lysistemon. The compound can be isolated using chromatographic techniques such as high-performance liquid chromatography (HPLC) and preparative thin-layer chromatography (TLC). The reaction conditions typically involve the use of organic solvents like chloroform, dichloromethane, and ethyl acetate .
Industrial Production Methods: Industrial production of Isoerysenegalensein E is not widely documented, but it generally follows the principles of natural product extraction and purification. Large-scale extraction would involve the use of industrial-grade solvents and advanced chromatographic techniques to ensure high purity and yield.
化学反応の分析
Types of Reactions: Isoerysenegalensein E undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert Isoerysenegalensein E into its corresponding reduced forms.
Substitution: Isoerysenegalensein E can undergo nucleophilic substitution reactions, particularly at the prenylated positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions and amines are commonly employed.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Isoerysenegalensein E, each with distinct biological activities.
類似化合物との比較
Isoerysenegalensein E is unique among prenylated isoflavones due to its potent anti-estrogenic and cytotoxic activities. Similar compounds include:
Genistein: A non-prenylated isoflavone with estrogenic and anti-estrogenic properties.
Daidzein: Another non-prenylated isoflavone with similar biological activities.
6,8-Diprenylgenistein: A prenylated isoflavone with comparable anti-estrogenic activity.
Isoerysenegalensein E stands out due to its specific structural features, such as the presence of prenyl groups at the 6- and 8-positions on the A-ring, which contribute to its unique biological activities .
特性
IUPAC Name |
5,7-dihydroxy-6-(2-hydroxy-3-methylbut-3-enyl)-3-(4-hydroxyphenyl)-8-(3-methylbut-2-enyl)chromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26O6/c1-13(2)5-10-17-22(28)18(11-20(27)14(3)4)23(29)21-24(30)19(12-31-25(17)21)15-6-8-16(26)9-7-15/h5-9,12,20,26-29H,3,10-11H2,1-2,4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHYBVRYBSLBMGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC1=C(C(=C(C2=C1OC=C(C2=O)C3=CC=C(C=C3)O)O)CC(C(=C)C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Isoerysenegalensein E, and what are its downstream effects?
A: Isoerysenegalensein E exhibits anti-estrogenic activity, likely through a mechanism that does not involve direct competition with 17β-estradiol for binding to the estrogen receptor (ER). [] While its exact mechanism remains unclear, research suggests it may involve interactions with other ER-mediated pathways or downstream signaling events. [] One study demonstrated that Isoerysenegalensein E induced apoptosis in human leukemia HL-60 cells via activation of the caspase-9/caspase-3 pathway, suggesting a potential role in mitochondrial dysfunction. []
Q2: What are the key structural features of Isoerysenegalensein E that contribute to its anti-estrogenic activity?
A: Structure-activity relationship studies indicate that several structural features are crucial for the anti-estrogenic activity of Isoerysenegalensein E. These include prenyl groups at the 6- and 8-positions of the A-ring, a hydroxyl group on either the 6-prenyl moiety or the B-ring (catechol form), and the absence of both A-ring cyclization with the prenyl group and hydroxylation on the 8-prenyl group of the A-ring. [] These findings highlight the importance of specific prenylation patterns and hydroxyl group positioning for potent antagonistic activity.
Q3: How does Isoerysenegalensein E compare to other known anti-estrogenic compounds, such as 4-hydroxytamoxifen, in terms of potency?
A: Research suggests that Isoerysenegalensein E exhibits potent anti-estrogenic activity comparable to 4-hydroxytamoxifen, a well-established ER antagonist. [] This finding underscores the potential of Isoerysenegalensein E as a lead compound for developing novel anti-estrogenic therapies.
Q4: What are the primary sources of Isoerysenegalensein E?
A: Isoerysenegalensein E has been isolated from several plant sources, including Millettia pachycarpa, Erythrina variegata, and Millettia taiwaniana. [, , , ] These plants represent potential sustainable sources for the production and further investigation of this bioactive compound.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



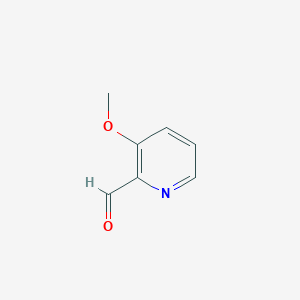
![(3S,6S,9S,12R)-3,6-dibenzyl-9-[2-[(2S)-oxiran-2-yl]-2-oxoethyl]-1,4,7-triazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone](/img/structure/B157398.png)
![2-[(1r,2r,5r)-5-Hydroxy-2-(3-hydroxypropyl)cyclohexyl]-5-(2-methyloctan-2-yl)phenol](/img/structure/B157407.png)

![2-Fluorophenyl (2-{[2-(butoxymethyl)cyclohexyl]methoxy}ethyl)carbamate](/img/structure/B157410.png)
